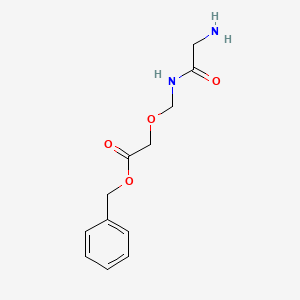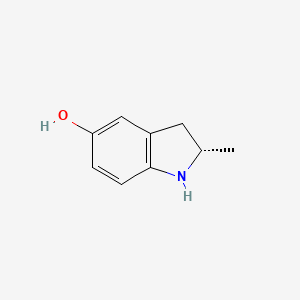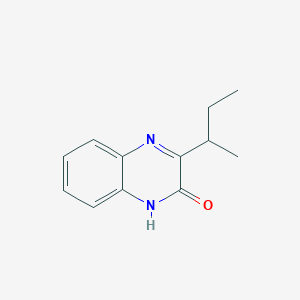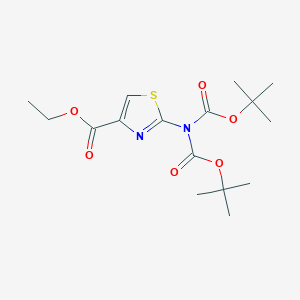
N-(4-Methoxycarbonyl-Thiazol-2-Yl),N-Carboxy-Carbamic Acid Di-Tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of the Boc Protecting Groups: The Boc protecting groups are introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: TFA and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} involves the interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups can be removed under physiological conditions, releasing the active thiazole derivative, which can then exert its biological effects by inhibiting or activating specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-substituted thiazoles: Known for their antimicrobial and anticancer properties.
Thiazole-4-carboxylates: Used in various synthetic applications and studied for their biological activities.
Uniqueness
ETHYL 2-{BIS[(TERT-BUTOXY)CARBONYL]AMINO-1,3-THIAZOLE-4-CARBOXYLATE} is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C16H24N2O6S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H24N2O6S/c1-8-22-11(19)10-9-25-12(17-10)18(13(20)23-15(2,3)4)14(21)24-16(5,6)7/h9H,8H2,1-7H3 |
Clé InChI |
NPLNALYZDBTCPW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


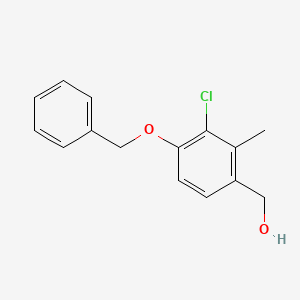

![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
